3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
The compound “3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a piperazine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The presence of the pyrimidine ring and the piperazine ring could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrimidines can participate in a variety of reactions due to the presence of the nitrogen atoms in the ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
A range of novel compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized using various methods. These compounds have shown significant potential in antimicrobial activity. For instance, a study demonstrated the synthesis of fused heterocycles, emphasizing the importance of such compounds in antimicrobial research (Shaaban, 2008). Additionally, novel synthesis methods have led to the creation of compounds with significant antibacterial activity, as shown in the research on pyrazolo[3,4-d]pyrimidine derivatives (Rostamizadeh et al., 2013).
Anticancer Properties
The anticancer potential of various pyrimidine derivatives, including isothiazolo[5,4-d]pyrimidines, has been explored in several studies. For example, certain derivatives showed strong activity against various cancers like L-1210 leukemia and Sa-180 sarcoma (Machoń et al., 1987). In another study, novel pyrazolo[4,3-c]pyridine derivatives were investigated for their anticancer activity against human breast, liver, and colon carcinoma cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Metwally & Deeb, 2018).
Antiviral Properties
Some pyrimidine derivatives exhibit notable antiviral properties. For instance, thiazolo[4,5-d]pyrimidines have shown significant in vitro activity against human cytomegalovirus (HCMV), indicating their potential as antiviral agents (Revankar et al., 1998). This highlights the potential of these compounds in developing new treatments for viral infections.
Structural and Synthetic Studies
Various studies have focused on the synthesis and structural analysis of pyrimidine derivatives. These studies are crucial in understanding the chemical properties and potential applications of these compounds. For example, research on the synthesis of 3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione provided valuable insights into new synthetic methods and their applications in medicinal chemistry (Fizer et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . By inhibiting CDK2, the compound can selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division . The compound’s interaction with CDK2 also induces apoptosis, or programmed cell death, within the cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to a halt in the G1/S transition of the cell cycle, preventing the cell from entering the S phase where DNA replication occurs . The induction of apoptosis is another downstream effect of this disruption .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression and induces apoptosis within HCT cells .
Properties
IUPAC Name |
6-butyl-3-(4-prop-2-enylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-3-5-7-22-15(23)13-12(18-17(22)25)14(26-19-13)16(24)21-10-8-20(6-4-2)9-11-21/h4H,2-3,5-11H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRFPWIVVKXUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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